phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride
Overview
Description
Phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride is a chemical compound with the CAS Number: 1432680-52-8 . It has a molecular weight of 210.67 . The IUPAC name for this compound is phenyl (4H-1,2,4-triazol-3-yl)methanamine hydrochloride . It is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride is 1S/C9H10N4.ClH/c10-8(9-11-6-12-13-9)7-4-2-1-3-5-7;/h1-6,8H,10H2,(H,11,12,13);1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
Phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 210.67 . More specific physical and chemical properties such as solubility, density, and boiling point are not available in the retrieved data.Scientific Research Applications
Anticancer Therapies
Derivatives of 1,2,4-triazole have been used in the synthesis of compounds like letrozole and anastrozole, which are FDA-approved for the treatment of breast cancer in postmenopausal women .
Drug Discovery
The triazole ring is a common feature in many drugs due to its mimicry of the peptide bond and its ability to improve pharmacokinetic properties .
Organic Synthesis
Triazoles serve as intermediates in organic synthesis processes due to their reactivity and stability .
Polymer Chemistry
In polymer chemistry, triazoles can be used to create polymers with specific properties such as increased strength or thermal stability .
Supramolecular Chemistry
The triazole ring can act as a building block in supramolecular assemblies due to its ability to engage in hydrogen bonding and metal coordination .
Bioconjugation
Triazoles are used in bioconjugation techniques for attaching various biomolecules together or to solid supports .
Fluorescent Imaging
Some triazole derivatives exhibit fluorescence and are used in imaging applications for biological research .
Materials Science
Due to their structural properties, triazoles find applications in materials science for the development of new materials with desired features .
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
The future directions for research on phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. Given the observed activity of some triazole derivatives against cancer cell lines , these compounds could be of interest in the development of new therapeutic agents.
Mechanism of Action
Mode of Action
It is known that the reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond . The binding mode of similar compounds has been found to involve H-bonding and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been found to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against tumor cell lines . For instance, one study found that 1,2,4-triazole hybrids had weak to high cytotoxic activities against two tumor cell lines .
Action Environment
It is known that the ancillary ligand attached with a 4-phenyl-4h-1,2,4-triazole group could facilitate charge trapping across the bulk of the device for efficient oleds .
properties
IUPAC Name |
phenyl(1H-1,2,4-triazol-5-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c10-8(9-11-6-12-13-9)7-4-2-1-3-5-7;/h1-6,8H,10H2,(H,11,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABFFDNQUGVZSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=NN2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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